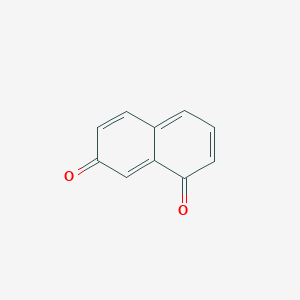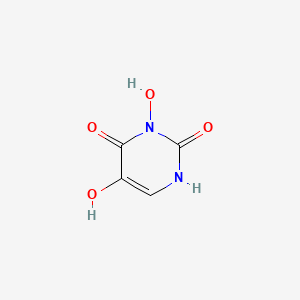
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is a heterocyclic compound with significant interest in various scientific fields. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-diaminopyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
化学反应分析
Types of Reactions: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways.
相似化合物的比较
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Tetrahydrobiopterin: Another pteridine derivative involved in neurotransmitter synthesis.
Uniqueness: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
37440-32-7 |
|---|---|
分子式 |
C4H4N2O4 |
分子量 |
144.09 g/mol |
IUPAC 名称 |
3,5-dihydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O4/c7-2-1-5-4(9)6(10)3(2)8/h1,7,10H,(H,5,9) |
InChI 键 |
YNDWAMKWFMRRCT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C(=O)N1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


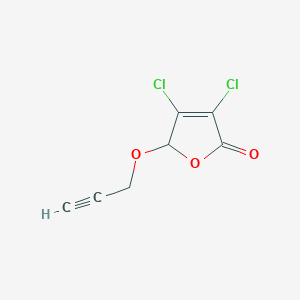
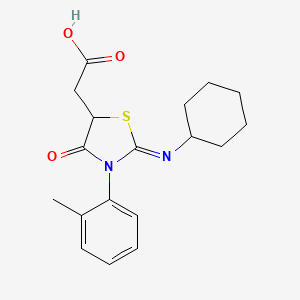
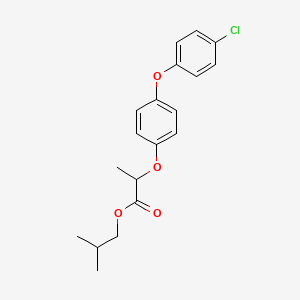
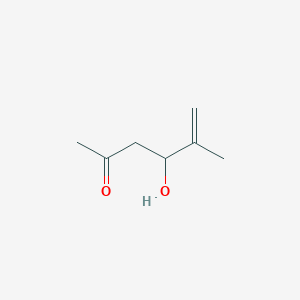
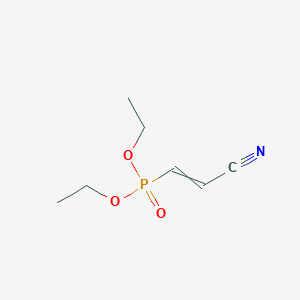
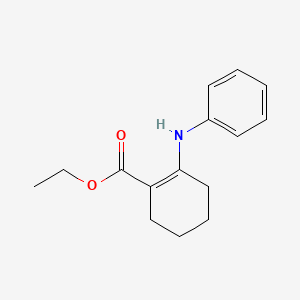
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
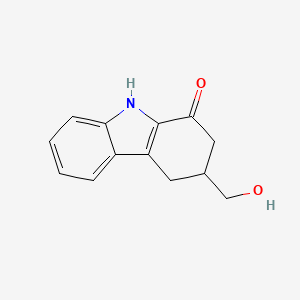
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)


![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
